1-Allylpiperazine-2,6-dione hydrochloride
Overview
Description
1-Allylpiperazine-2,6-dione hydrochloride is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an allyl group attached to the piperazine ring, which is further substituted with two keto groups at positions 2 and 6, and a hydrochloride salt form.
Preparation Methods
The synthesis of 1-Allylpiperazine-2,6-dione hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Allylpiperazine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in intramolecular cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions include substituted piperazines, diketopiperazines, and other heterocyclic compounds.
Scientific Research Applications
1-Allylpiperazine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Allylpiperazine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. As a potential serotonin receptor ligand, the compound binds to serotonin receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various pharmacological effects, including mood regulation and analgesic properties.
Comparison with Similar Compounds
1-Allylpiperazine-2,6-dione hydrochloride can be compared with other similar compounds, such as:
1-Arylpiperazines: These compounds also act as serotonin receptor ligands and have similar biological activities.
Diketopiperazines: These compounds share a similar piperazine ring structure and are known for their diverse biological activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
1-prop-2-enylpiperazine-2,6-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-3-9-6(10)4-8-5-7(9)11;/h2,8H,1,3-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSYHKOEJJMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CNCC1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-38-4 | |
Record name | 2,6-Piperazinedione, 1-(2-propen-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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